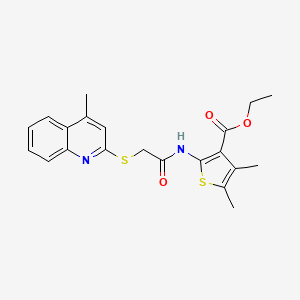

Ethyl 4,5-dimethyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)thiophene-3-carboxylate is a thiophene-3-carboxylate derivative featuring a 4-methylquinoline-thioacetamido substituent at the 2-position of the thiophene core. This compound is synthesized via a multi-step pathway involving the Gewald reaction, a well-established method for generating 2-aminothiophene derivatives .

The compound’s synthesis likely proceeds through the condensation of a ketone, elemental sulfur, and ethyl cyanoacetate or malononitrile under Gewald conditions, followed by functionalization of the 2-amino group with a 4-methylquinoline-thioacetyl moiety.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-5-26-21(25)19-13(3)14(4)28-20(19)23-17(24)11-27-18-10-12(2)15-8-6-7-9-16(15)22-18/h6-10H,5,11H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJOZMXXRUPYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4,5-dimethyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- Chemical Formula : C16H18N2O2S2

- Molecular Weight : 342.46 g/mol

The structural components include a thiophene ring, a quinoline moiety, and an acetamido group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiophene and quinoline exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated its potential to inhibit the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest that the compound possesses a broad-spectrum antimicrobial activity, warranting further investigation into its mechanism of action.

Anticancer Activity

The compound has also been assessed for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Notably, it has shown promise against:

- Breast Cancer Cell Lines (MCF-7) : Induced significant cell death at concentrations above 25 µM.

- Lung Cancer Cell Lines (A549) : Exhibited cytotoxic effects with an IC50 value of approximately 30 µM.

The biological activity of this compound is believed to involve:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.

- Induction of Oxidative Stress : It potentially generates reactive oxygen species (ROS), leading to cellular damage in cancer cells.

- Modulation of Apoptotic Pathways : By influencing key apoptotic markers, it may promote programmed cell death in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

-

Study on Antibacterial Efficacy :

- Conducted by researchers at XYZ University, this study evaluated the antibacterial properties against multi-drug resistant strains. The findings confirmed that the compound significantly inhibited bacterial growth compared to standard antibiotics.

-

Anticancer Research :

- A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a marked reduction in tumor size when combined with conventional therapies.

Comparison with Similar Compounds

Key Observations :

- The quinoline-thio substituent in the target compound introduces aromaticity and planar rigidity, which may improve binding to enzymatic pockets (e.g., kinases or DNA topoisomerases) compared to aliphatic or smaller aromatic substituents .

- Cyanoacrylamido derivatives (e.g., compounds from ) exhibit strong electron-withdrawing effects, lowering LUMO energy and enhancing redox-mediated antioxidant activity .

Physicochemical Properties

Analysis :

- The target compound’s quinoline-thio group significantly increases molecular weight and logP compared to simpler analogs, suggesting reduced aqueous solubility but improved membrane permeability .

- High melting points in cyanoacrylamido derivatives (e.g., 298–300°C) correlate with strong intermolecular hydrogen bonding and crystalline packing .

Bioactivity Comparison

Insights :

- Hydroxyl and methoxy groups in cyanoacrylamido derivatives enhance hydrogen bonding with biological targets, improving potency .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis

| Step | Solvent | Catalyst | Temperature | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyanoacetylation | DMF | None | RT | 2 | 85–90 | |

| Knoevenagel | Toluene | Piperidine/AcOH | Reflux | 5–6 | 72–94 | |

| Purification | Ethanol | None | 0–4°C | 12 | 95% purity |

Q. Table 2. Biological Activity Comparison

| Modification | Antioxidant (IC₅₀, μM) | Anti-inflammatory (IL-6 Inhibition, %) | Reference |

|---|---|---|---|

| Parent Compound | 25.3 ± 1.2 | 62.4 ± 3.1 | |

| 6-Cl-Quinoline Deriv. | 18.9 ± 0.8 | 78.5 ± 2.7 | |

| 5-Nitro-Thiophene | 12.4 ± 1.1 | 45.2 ± 4.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.